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Acetyl Tetrapeptide-22

Cat. No.: B1575522
M. Wt: 579.7
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Bioactive Peptides within Biological Signaling Systems

Bioactive peptides are a diverse class of molecules that function as crucial intercellular signaling agents. nih.gov Composed of short chains of amino acids, typically between two and 20 residues, these protein fragments are involved in a multitude of physiological processes. researchgate.netfrontiersin.org They are widely found in nature and can be derived from various sources through enzymatic hydrolysis, fermentation, or chemical synthesis. researchgate.netnih.gov The specific sequence and composition of amino acids within a peptide dictate its unique biological activity and function. researchgate.net

In the complex network of biological communication, bioactive peptides act as an extension of the protein interaction network, helping to fine-tune and regulate the metabolism of cells and tissues. nih.gov Unlike classical endocrinology, which once viewed neuropeptides as simple signaling molecules each triggering a single response, contemporary systems biology understands that cells respond to a "peptidome"—the entire complement of peptides—rather than to a single peptide. nih.gov Cells possess numerous different receptors and signal transduction pathways, allowing them to interpret and respond to a wide array of peptide signals. nih.gov This interaction with cell receptors allows them to modulate many natural biological functions, playing significant roles in the nervous, immune, cardiovascular, and endocrine systems. researchgate.net These peptides are integral to cell communication, often acting as signaling molecules that activate specific pathways to elicit a cellular response. researchportal.becosmileeurope.eu

Historical Trajectories in Stress Response Modulation Research via Peptides

The study of how organisms respond to cellular stress has a rich history, with a significant focus on the role of specific proteins and peptides. A foundational concept in this field is the "heat shock response," a highly conserved cellular defense mechanism against a wide variety of environmental and physiological stressors. creative-peptides.compersonalcaremagazine.com This response is characterized by the increased synthesis of Heat Shock Proteins (HSPs), also known as stress proteins. personalcaremagazine.com The discovery that exposure to a stressor like heat could induce tolerance to subsequent, otherwise lethal, stressful events marked a pivotal moment in understanding cellular protection. personalcaremagazine.com

Research has shown that this stress response is not limited to heat but can be triggered by numerous aggressions, and the resulting tolerance is often non-specific. personalcaremagazine.com The molecular chaperone system, which includes HSPs, is now understood to be a primary defense mechanism against proteotoxic stress at the cellular level. creative-peptides.com These chaperones assist in the correct folding of proteins, transport them into organelles, and target old or misfolded proteins for degradation. creative-peptides.com Over time, scientific interest grew in the potential of modulating these pathways. Researchers began to explore how peptides, as signaling molecules, could influence the stress response. The discovery of neuropeptides like Neuropeptide Y (NPY) and Pituitary Adenylyl Cyclase-Activating Polypeptide (PACAP) and their roles in mediating stress responses further solidified the link between peptides and cellular resilience. nih.govfrontiersin.org This historical trajectory led to the investigation of synthetic peptides that could mimic or stimulate these natural protective mechanisms. creative-peptides.com

Academic Discovery and Prioritization of Acetyl Tetrapeptide-22 for Scientific Inquiry

This compound, also known by the trade name Thermostressine, emerged from targeted scientific efforts to identify molecules capable of enhancing the skin's natural defense mechanisms against stress. personalcaremagazine.commdpi.com Its discovery was not accidental but the result of a systematic screening process. The peptide was identified in the early 2010s through a combinatorial chemistry approach. personalcaremagazine.comglooshi.com Researchers screened a vast library of 331,776 unique tetrapeptides to find a candidate that could effectively boost the synthesis of Heat Shock Protein 70 (HSP70). personalcaremagazine.com

The screening method utilized a luciferase-based reporter gene assay in a keratinocyte cell model. personalcaremagazine.com This technique allowed for the quantification of Hsp72 promoter activation by measuring the luminescence produced by the cells. personalcaremagazine.com From this extensive library, this compound was selected as a potent inducer of the human Hsp72 promoter. personalcaremagazine.com

The prioritization of this compound for further scientific inquiry was based on this initial success. Its ability to significantly increase HSP70 levels suggested it could confer enhanced stress tolerance to cells. creative-peptides.comcreative-peptides.compolypeptideapi.com Subsequent in-vitro validation at the translational level confirmed that the peptide boosted HSP70 expression in human keratinocytes, protecting them from various stressors, including UVB radiation, heat, and cold. personalcaremagazine.com This targeted discovery and proven efficacy in a controlled research setting established this compound as a significant compound for studying cellular stress modulation. personalcaremagazine.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 1295648-76-8 motifbiotech.com
Molecular Formula C26H45N9O6 motifbiotech.comnih.gov
Molecular Weight 579.69 g/mol motifbiotech.com
Amino Acid Sequence Ac-His-Leu-Leu-Arg motifbiotech.com
INCI Name This compound personalcaremagazine.compolypeptideapi.com

| Origin | Synthetic | cosmileeurope.eupolypeptideapi.com |

Table 2: Research Findings on this compound's Mechanism of Action

Finding Description Implication Source
HSP70 Induction This compound was identified as a potent inducer of the Hsp72 promoter, leading to increased synthesis of Heat Shock Protein 70 (HSP70). Boosting HSP70 levels creates a protective shield for cells, enhancing their ability to withstand stress. creative-peptides.compersonalcaremagazine.comcreative-peptides.commotifbiotech.com
Cellular Stress Tolerance Increased HSP70 expression enables cells to resist damage from various stressors. The peptide enhances the skin's tolerance to environmental challenges. personalcaremagazine.compolypeptideapi.commotifbiotech.com
Protection from Damage In-vitro tests confirmed the peptide's protective efficacy against damage from UVB radiation, heat, cold, and dehydration in skin cells. It helps prevent cellular damage caused by common environmental aggressions. personalcaremagazine.com
Collagen Production The mechanism of action includes the stimulation of collagen production. This contributes to anti-aging effects by supporting the skin's structural integrity. motifbiotech.com

| Inflammatory Response Inhibition | The peptide has been shown to inhibit inflammatory responses at the cellular level. | It can help in calming stressed skin and reducing signs of inflammation. | motifbiotech.com |

Table 3: Mentioned Compound Names

Compound Name
Acetic Acid
This compound
Heat Shock Protein 70 (HSP70)
Neuropeptide Y (NPY)
Pituitary Adenylyl Cyclase-Activating Polypeptide (PACAP)

Properties

Molecular Formula

C26H45N9O5

Molecular Weight

579.7

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Molecular and Cellular Mechanisms Governing Acetyl Tetrapeptide 22 Bioactivity

Elucidation of Heat Shock Protein 70 (HSP70) Induction Pathways

Acetyl Tetrapeptide-22 has been identified as a potent inducer of Heat Shock Protein 70 (HSP70), a key component of the cellular stress response. This synthetic tetrapeptide was selected from a vast library of molecules for its specific ability to enhance the expression of this crucial chaperone protein, thereby bolstering the cell's capacity to withstand various environmental and physiological insults.

The Role of HSP70 in Cellular Proteostasis and Chaperone Networks

Heat Shock Protein 70 is a highly conserved molecular chaperone that plays a central role in maintaining cellular protein homeostasis, or proteostasis. personalcaremagazine.com Its primary functions are integral to the survival and proper functioning of cells under both normal and stressful conditions. personalcaremagazine.comcreative-peptides.com

The HSP70 system, which includes co-chaperones like HSP40, Hip, Bag-1, and HspBP1, forms a dynamic network that manages a wide array of cellular proteins. creative-peptides.com Key functions of the HSP70 chaperone network include:

Protein Folding: HSP70 binds to newly synthesized and unfolded polypeptide chains, preventing their aggregation and facilitating their correct folding into functional three-dimensional structures. creative-peptides.com

Protein Trafficking: It assists in the transport of proteins across cellular membranes into organelles. creative-peptides.com

Protein Renaturation: Under conditions of stress, such as heat shock, that cause proteins to denature, HSP70 helps to refold these damaged proteins, restoring their function. personalcaremagazine.com

Protein Degradation: For proteins that are irreversibly damaged, HSP70 can direct them towards degradation pathways, such as the ubiquitin-proteasome system, ensuring their removal and preventing the accumulation of toxic protein aggregates. creative-peptides.com

This chaperone machinery is a fundamental defense mechanism against proteotoxic stress, which can be induced by a variety of environmental challenges. creative-peptides.com The ability of molecular chaperones to assist in the correct folding of both normal and mutant proteins has significant implications for cellular health and longevity. creative-peptides.com

This compound's Influence on HSP70 Transcriptional and Translational Dynamics in Cellular Models

This compound, also known under the trade name Thermostressine, was systematically identified for its capacity to specifically induce the synthesis of HSP70. personalcaremagazine.com Its mechanism of action has been elucidated through targeted in vitro studies, demonstrating a direct influence on both the transcription and translation of the HSP70 gene.

A pivotal study utilized a combinatorial chemistry approach, screening a library of 331,776 tetrapeptides to find a candidate that could boost the expression of Hsp72, the inducible form of HSP70. personalcaremagazine.com This screening was conducted in a keratinocyte cell model using a luciferase-based reporter gene assay. personalcaremagazine.com The assay measured the activation of the Hsp72 promoter, with this compound emerging as a significant inducer. personalcaremagazine.com This finding provides direct evidence of the peptide's ability to upregulate the transcription of the HSP70 gene.

Following the transcriptional screening, the efficacy of this compound was further validated at the translational level. personalcaremagazine.com Quantification of HSP70 protein expression in human keratinocytes confirmed that the peptide effectively boosts the synthesis of the HSP70 protein. personalcaremagazine.com This dual-level influence on both gene transcription and protein translation underscores the peptide's targeted and efficient mechanism for increasing cellular levels of this protective chaperone.

Intracellular Signaling Cascades Influenced by this compound

The primary mechanism of action for this compound is the enhancement of HSP70 levels, which in turn modulates various intracellular signaling cascades related to cellular stress and protein management. motifbiotech.compolypeptideapi.com By increasing the concentration of this master chaperone, the peptide fortifies the cell's intrinsic defense and repair systems.

Modulation of Cellular Stress Tolerance Networks at the Sub-cellular Level

This compound enhances the cell's ability to tolerate a wide range of stressors by increasing the availability of HSP70. polypeptideapi.comulprospector.comspecialchem.com This increased tolerance is not limited to a single type of stress but provides a broad protective shield against various proteotoxic challenges. personalcaremagazine.com In vitro studies have confirmed the protective efficacy of this peptide against cellular damage induced by UVB radiation, heat, cold, and dehydration in skin cells. personalcaremagazine.com

The elevated levels of HSP70 create a protective buffer that helps maintain cellular function in the face of adverse conditions. polypeptideapi.com This enhanced resilience helps to prevent the accumulation of cellular damage that can arise from daily environmental aggressions. ulprospector.comspecialchem.com

Contribution to Intracellular Protein Folding and Degradation Pathways

By boosting HSP70 levels, this compound directly supports the critical cellular processes of protein folding and degradation. creative-peptides.com HSP70 is a central figure in the quality control of cellular proteins. personalcaremagazine.com

The increased availability of HSP70 due to the action of this compound leads to several beneficial outcomes for protein management:

Enhanced Folding Capacity: A larger pool of HSP70 is available to assist in the proper folding of newly synthesized proteins, reducing the likelihood of misfolding and aggregation. creative-peptides.com

Improved Refolding of Damaged Proteins: In the presence of stressors that cause protein denaturation, the elevated HSP70 levels provide a more robust system for refolding and salvaging these proteins. personalcaremagazine.com

Efficient Clearance of Non-functional Proteins: For proteins that are beyond repair, the HSP70 system facilitates their entry into degradation pathways, preventing their accumulation and potential toxicity. creative-peptides.com

This contribution to the efficiency of protein folding and degradation pathways is fundamental to the peptide's ability to maintain cellular health and vitality under stressful conditions.

Interactions with Extracellular Matrix Components and Associated Cellular Processes

While the primary and most well-documented bioactivity of this compound is the intracellular induction of HSP70, some evidence suggests a potential role in influencing the extracellular matrix (ECM). Signal peptides, a class to which this compound belongs, are known to stimulate fibroblasts, which can lead to an increased production of ECM components such as collagen, elastin (B1584352), and fibronectin. mdpi.com

Some reports indicate that this compound may stimulate collagen production, which is a key function for maintaining the structural integrity and firmness of the skin. motifbiotech.com This aligns with the broader functional category of signal peptides, which often act as messengers to initiate specific cellular activities, including the synthesis of structural proteins. mdpi.com However, detailed mechanistic studies specifically elucidating the direct interaction of this compound with ECM components or the precise signaling pathways involved in this potential collagen-stimulating effect are not extensively detailed in the available scientific literature.

Influence on Collagen Synthesis in Fibroblast Cell Culture Models

This compound is a synthetic peptide that has garnered attention in cosmetic science for its potential role in skin health and maintenance. While its primary recognized mechanism involves the upregulation of heat shock proteins, its direct influence on collagen synthesis by fibroblast cells in culture models is an area of ongoing investigation. Research into the direct quantitative impact of this compound on collagen production is not extensively detailed in publicly available scientific literature.

The principal bioactivity of this compound is associated with its ability to stimulate the synthesis of Heat Shock Protein 70 (HSP70). Heat shock proteins are crucial for cellular homeostasis, acting as molecular chaperones that assist in the proper folding of proteins and protect cells from stressors such as UV radiation, oxidative stress, and temperature fluctuations. By enhancing the cellular stress response, this compound helps to maintain the health and viability of skin cells, including fibroblasts, which are responsible for producing collagen.

Table 1: Theoretical Influence of this compound on Fibroblast Function and Collagen Synthesis

Cellular Target Primary Mechanism of this compound Potential Downstream Effect on Fibroblasts Implied Consequence for Collagen Synthesis
Cellular Stress Response Stimulation of Heat Shock Protein 70 (HSP70) Synthesis Enhanced cellular protection against environmental stressors. Maintenance of fibroblast viability and functional integrity, theoretically supporting consistent collagen production.

Potential Modulatory Effects on Other Extracellular Matrix Protein Dynamics in Research Settings

The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. Beyond collagen, key components of the ECM include elastin, fibronectin, and laminins, all of which are synthesized by fibroblasts. The primary mechanism of this compound, the induction of HSP70, suggests potential modulatory effects on the broader dynamics of these ECM proteins, although direct quantitative studies are limited.

In research settings, the focus on this compound has been on its role as a "thermostressine," a substance that helps cells combat stress. The integrity of the ECM is highly dependent on the health of the resident fibroblasts. Cellular stress can lead to a decline in the synthesis of ECM proteins and an increase in the production of matrix metalloproteinases (MMPs), enzymes that degrade ECM components. By enhancing the cellular defense mechanisms through HSP70 upregulation, this compound could theoretically contribute to a more balanced ECM homeostasis. This would involve not only the preservation of existing ECM structures but also the potential for sustained synthesis of various ECM proteins.

For instance, by protecting fibroblasts from stress-induced damage, this compound may help maintain their capacity to produce elastin, which is critical for skin elasticity, and fibronectin, which plays a role in cell adhesion and wound healing. However, it is important to note that these are potential effects derived from its primary mechanism of action, and specific in-vitro studies quantifying the impact of this compound on the synthesis of these other ECM proteins are not widely reported.

Table 2: Potential Modulatory Effects of this compound on Key Extracellular Matrix Proteins

ECM Protein Function in the Dermis Potential Influence of this compound (via HSP70) Research Status
Elastin Provides elasticity and resilience to the skin. Indirectly supports elastin synthesis by protecting fibroblasts from cellular stress. Direct quantitative studies on this compound's effect on elastin production are not prominent in the literature.
Fibronectin Involved in cell adhesion, migration, and wound healing. May help maintain fibronectin production by preserving fibroblast function under stress conditions. Specific research quantifying the impact of this compound on fibronectin synthesis is not extensively available.

Advanced Research Methodologies and in Vitro/ex Vivo Models for Acetyl Tetrapeptide 22 Investigations

Cell Culture Systems for Mechanistic Investigations

In vitro cell culture systems are fundamental for dissecting the specific effects of active compounds on distinct cell types. For Acetyl Tetrapeptide-22, these models have been crucial in identifying its primary mechanism of action related to cellular stress responses.

Utilization of Keratinocyte Cell Lines in Stress Response and HSP70 Induction Assays

Keratinocytes, the primary cells of the epidermis, are at the forefront of the skin's defense against environmental stressors. Consequently, keratinocyte cell lines serve as a highly relevant model for studying compounds designed to enhance the skin's protective capabilities.

Detailed research findings indicate that this compound was identified through a comprehensive screening process utilizing a keratinocyte cell model. researchgate.net A combinatorial chemistry library containing 331,776 tetrapeptides was evaluated to find a candidate capable of inducing the synthesis of Heat Shock Protein 70 (HSP70). researchgate.net HSP70 is a critical molecular chaperone that protects cells from proteotoxic stress, helping to maintain protein integrity and cell survival under adverse conditions. researchgate.netptgenetika.com

The screening methodology involved a luciferase-based reporter gene assay. researchgate.net In this system, the promoter for the Hsp72 gene (the inducible form of HSP70) was linked to the gene for luciferase. researchgate.net When keratinocytes containing this construct were exposed to a compound that activates the Hsp72 promoter, the luciferase enzyme was produced, generating a quantifiable luminescent signal. researchgate.net this compound was selected from this extensive library as a potent inducer of the human Hsp72 promoter. researchgate.net

Following its identification, the efficacy of this compound was validated at the translational level by directly measuring the expression of HSP70 protein in human keratinocytes. researchgate.net These validation studies confirmed its ability to boost HSP70 expression, thereby protecting the skin cells from a variety of stressors, including UVB radiation, heat, cold, and dehydration. researchgate.net

Interactive Data Table: Keratinocyte-Based HSP70 Induction Assay for this compound

Parameter Description
Cell Model Human Keratinocyte Cell Line
Screening Method Luciferase-based reporter gene assay
Target Promoter Human Hsp72 (inducible HSP70) promoter
Screening Library Size 331,776 tetrapeptides
Primary Outcome Quantification of luminescence to identify Hsp72 promoter activation
Validation Method Quantification of HSP70 protein expression in human keratinocytes
Identified Active This compound

Application of Fibroblast Cultures for Extracellular Matrix Component Studies

While signal peptides are often studied for their ability to stimulate fibroblasts to produce extracellular matrix (ECM) components like collagen and elastin (B1584352), specific research detailing the application of this compound in fibroblast cultures for ECM studies is not prominently available in the reviewed scientific literature.

Studies Involving Dermal Papilla Cell and Epidermal Progenitor/Stem Cell Cultures

Dermal papilla cells are critical for regulating hair follicle development and growth, and epidermal stem cells are vital for skin regeneration. Although various peptides are investigated for their effects on these cell types, dedicated studies focusing on the impact of this compound on dermal papilla cell or epidermal progenitor/stem cell cultures have not been specifically detailed in the available research.

Ex Vivo Tissue Culture Models for Systemic Cellular Responses

Ex vivo models, which use tissue explants cultured outside the body, offer a more complex, multi-cellular environment that bridges the gap between single-cell cultures and in vivo studies.

Analysis in Cultured Skin Explants for Epidermal and Dermal Cellular Responses

The use of cultured human skin explants allows for the study of interactions between epidermal and dermal cells in a system that closely mimics living skin. However, specific analyses of this compound's effects on cellular responses within this model are not described in the accessible scientific literature.

Application of Hair Follicle Organ Culture Models for Cellular Growth and Protein Expression Analysis

Hair follicle organ culture is a specialized ex vivo technique used to study the complex biology of hair growth. Despite the investigation of other peptides in this system, research specifically applying hair follicle organ culture models to analyze the effects of this compound on cellular growth and protein expression is not documented in the available literature.

Molecular and Biochemical Analysis Techniques

To dissect the cellular and molecular pathways modulated by this compound, researchers utilize a variety of established and advanced analytical methods. These techniques allow for the precise quantification of changes in gene and protein expression, providing a detailed picture of the peptide's impact on cellular stress responses, inflammation, and tissue maintenance.

Reporter gene assays are a powerful tool for studying the regulation of gene expression. To investigate how this compound induces the production of HSP70, a luciferase reporter assay linked to the Hsp72 (the inducible form of HSP70) promoter can be employed. In this system, the regulatory promoter region of the Hsp72 gene is cloned into a plasmid vector upstream of a gene encoding a reporter enzyme, such as firefly luciferase.

This engineered plasmid is then introduced into relevant cells (e.g., human keratinocytes or fibroblasts). When these cells are treated with this compound, if the peptide activates the signaling pathways that turn on the Hsp72 gene, the promoter will drive the transcription of the luciferase gene. The resulting luciferase enzyme, in the presence of its substrate (luciferin), produces a measurable light signal. The intensity of this luminescence is directly proportional to the activity of the Hsp72 promoter, providing a quantitative measure of the peptide's ability to transcriptionally upregulate this key protective protein.

Confirming that changes in gene activity translate to functional protein levels is a critical step. Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are the primary methods used for this purpose.

Western Blotting: This technique is used to detect and quantify specific proteins within a complex mixture, such as a cell lysate. In the context of this compound research, cells would be treated with the peptide, and their total protein would be extracted. Western blotting would then be used with specific antibodies to measure the levels of HSP70, confirming the upregulation suggested by reporter assays. nih.govnih.gov This method can also assess the peptide's effect on other proteins, such as collagen or elastin (extracellular matrix proteins), or key markers in inflammatory pathways.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a highly sensitive plate-based assay used to quantify the concentration of a specific protein, often one that is secreted from cells into the culture medium. This is particularly useful for measuring the impact of this compound on inflammatory responses. For instance, an ELISA could be used to measure the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or interleukins (e.g., IL-6, IL-1β) released by immune cells or skin cells in response to a stressor, with and without the presence of the peptide. nih.govmdpi.com This would demonstrate whether the peptide has an anti-inflammatory or immunomodulatory effect.

Technique Target Analyte Purpose in this compound Research
Western BlotHSP70, Collagen, ElastinTo quantify the increase in intracellular HSP70 levels and assess effects on extracellular matrix proteins post-treatment.
ELISATNF-α, IL-6, IL-1β, IL-10To measure the concentration of secreted inflammatory or anti-inflammatory cytokines to evaluate the peptide's immunomodulatory effects.

To understand if the peptide's influence on protein levels originates from changes at the genetic level, researchers quantify messenger RNA (mRNA) transcripts. The most common technique for this is quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

This method involves extracting total RNA from cells treated with this compound, converting it to complementary DNA (cDNA), and then amplifying specific gene sequences. By measuring the rate of amplification in real-time, researchers can accurately determine the initial amount of mRNA for a particular gene. This technique can reveal whether this compound upregulates the gene expression of Hsp72 or downregulates the expression of genes encoding pro-inflammatory cytokines, such as IL-4, IL-13, and TNF-α, providing insight into the peptide's primary mechanism of action. mdpi.comresearcher.life

A study on a different acetylated tetrapeptide (Ac-RLYE) in a model of atopic dermatitis demonstrated the utility of this approach by showing significant downregulation of Th1, Th2, and Th17 cytokine mRNA expression in skin tissue. mdpi.com

Gene Target Observed Effect in a Related Peptide Study mdpi.com Relevance for this compound Investigation
TNF-α, IFN-γDownregulationAssessing the potential to suppress Th1-mediated inflammation.
IL-4, IL-13, IL-31DownregulationEvaluating the ability to mitigate Th2-driven allergic-type responses.
IL-17ADownregulationInvestigating effects on Th17-mediated inflammation.

Peptide Discovery and Characterization Approaches in the Context of this compound Research

The development of a specific peptide like this compound is the result of systematic discovery and rigorous characterization processes designed to identify short amino acid sequences with desired biological activity.

This compound was likely identified through methodologies rooted in combinatorial chemistry and high-throughput screening. nih.gov These approaches allow for the rapid synthesis and evaluation of immense numbers of different peptide molecules simultaneously. creative-biolabs.comamericanpeptidesociety.org

Combinatorial Peptide Libraries: Researchers can generate vast libraries containing millions to billions of unique peptide sequences. americanpeptidesociety.org Methods like phage display, where unique peptides are expressed on the surface of bacteriophages, or one-bead-one-compound (OBOC) synthesis are common. nih.govnih.gov

High-Throughput Screening (HTS): These libraries are then screened against a specific biological target or for a particular cellular response. For a peptide designed to boost cellular defense, a screen could involve exposing cells containing the Hsp72-luciferase reporter system to pools of peptides and identifying those that produce a strong luminescent signal. The active peptides are then isolated, their sequences are determined, and they are synthesized for further testing and optimization.

Once a promising peptide is identified, a suite of analytical techniques is used to confirm its identity, purity, structure, and functional characteristics. lcms.cz

Mass Spectrometry (MS): This is an essential tool for confirming the molecular weight and amino acid sequence of the synthesized peptide, ensuring it matches the intended structure. ijsra.net

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a peptide preparation, separating the target peptide from any residual starting materials or byproducts from the synthesis process. lcms.czijsra.net

Spectroscopy (Circular Dichroism, NMR): Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure of the peptide (e.g., whether it forms helices or sheets), which can be crucial for its biological activity. ijsra.net Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atomic-level structural information and can be used to study how the peptide interacts with its biological targets. ijsra.net

Binding Assays: To understand how the peptide interacts with cellular components, researchers may use techniques like surface plasmon resonance (SPR) or affinity capillary electrophoresis to measure the binding affinity and kinetics between the peptide and a specific protein target. dtic.mil

These characterization steps are vital to ensure that the biological effects observed are attributable to the correctly synthesized and purified peptide, forming the foundation for all subsequent functional studies.

Biological Activities and Pre Clinical Findings in Acetyl Tetrapeptide 22 Research Models

Cellular Protective Efficacy Against Environmental Stressors in Controlled Environments

Acetyl Tetrapeptide-22 has demonstrated a notable capacity to shield cells from damage induced by common environmental aggressors. Its primary mechanism of action is the stimulation of Heat Shock Protein 70 (HSP70), a critical protein in cellular defense and repair. researchgate.netgoogle.comepo.org

Attenuation of Cellular Damage Induced by Ultraviolet B (UVB) Radiation in Vitro

In laboratory models, pre-treatment of human keratinocytes with this compound has shown a significant protective effect against the damaging effects of UVB radiation. Studies have indicated that the peptide enhances the viability of skin cells following UVB exposure. mdpi.com Specifically, research has quantified this protective efficacy, showing a substantial increase in cell viability compared to untreated cells. mdpi.com This suggests that this compound helps to mitigate the cytotoxic effects of UVB radiation on a cellular level. mdpi.compolypeptideapi.comgoogleapis.com

Table 1: In Vitro Efficacy of this compound Against UVB-Induced Cellular Damage

Parameter Method Result Source(s)

| Cell Viability | Cell viability assay on human keratinocytes post-UVB exposure. | A 39.0% increase in cell viability was observed in cells pre-treated with this compound compared to control cells. | mdpi.com |

Responses to Thermal and Dehydration Stress in Isolated Cellular Systems

The protective capabilities of this compound extend to other environmental stressors, including thermal variations and dehydration. In vitro tests have confirmed its efficacy in protecting skin cells from heat, cold, and dehydration. Keratinocytes treated with this peptide and subsequently exposed to thermal shock (heat and cold) demonstrated higher viability and larger cell size than their untreated counterparts, indicating a protective effect. mdpi.com

Furthermore, when subjected to dehydration stress, cells treated with this compound exhibited viability comparable to that of non-desiccated cells. mdpi.com This underscores the peptide's role in maintaining cellular integrity under conditions of significant water loss. mdpi.com

Table 2: Protective Effects of this compound Against Thermal and Dehydration Stress in Vitro

Stressor Observation Outcome Source(s)
Thermal Shock (Heat & Cold) Microscopic analysis of human keratinocytes. Treated cells showed higher viability and larger cell size compared to control cells. mdpi.com

| Dehydration | Cell viability assay on human keratinocytes. | The viability of treated cells was comparable to that of non-desiccated control cells. | mdpi.com |

Contribution to Cellular Homeostasis and Repair Processes in Investigative Models

By bolstering cellular defenses, this compound plays a crucial role in maintaining cellular homeostasis and facilitating intrinsic repair mechanisms, particularly in the face of proteotoxic stress. researchgate.net

Promotion of Intrinsic Cellular Repair Mechanisms

The primary mechanism through which this compound promotes cellular repair is by increasing the expression of HSP70. google.com One study quantified this increase, showing that the peptide stimulates the synthesis of HSP70 by 28.0%. mdpi.com HSP70 acts as a molecular chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins that can occur under stressful conditions. researchgate.net This action helps to prevent cellular damage and supports the cell's natural repair processes. researchgate.net

Enhancement of Cellular Tolerance to Diverse Stressors

The upregulation of HSP70 by this compound directly contributes to an enhanced tolerance of cells to a variety of stressors. epo.org This increased stress tolerance is a key aspect of the peptide's protective function, allowing cells to better withstand environmental challenges and prevent subsequent damage. google.com By providing a protective shield, this compound helps skin cells, in particular, to appear more relaxed and maintain their vitality.

Modulation of Inflammatory Cellular Pathways

While the primary focus of pre-clinical research on this compound has been on its role in cellular stress response through the upregulation of HSP70, its potential influence on inflammatory pathways is an area of interest. The mitigation of cellular damage and the enhancement of cellular repair mechanisms can indirectly contribute to a reduction in the triggers for inflammatory responses. However, direct evidence from in vitro studies specifically detailing the modulation of inflammatory cellular pathways, such as the expression of cytokines, by this compound is not extensively documented in the available scientific literature. Therefore, this remains an area for future investigation to fully elucidate the peptide's complete biological activities.

Research on Inflammatory Response Inhibition in Specific Cellular Models

Pre-clinical research into this compound has focused on its primary mechanism of action: the induction of Heat Shock Protein 70 (HSP70). creative-peptides.com While direct studies measuring the inhibition of specific inflammatory cytokines by this compound are not extensively detailed in publicly available literature, the significant body of research on HSP70 provides a strong basis for its anti-inflammatory potential in cellular models.

HSP70 is recognized for its cytoprotective and immunomodulatory functions. nih.gov In various experimental models, elevated levels of HSP70 have been shown to exert anti-inflammatory effects. anne-marievangeloven.com Research demonstrates that HSP70 can modulate inflammatory responses in models of colitis and arthritis and can delay graft rejection. nih.gov The mechanisms underlying these effects are multifaceted. For instance, extracellular HSP70 has been proposed to signal through cell surface receptors to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This action helps to create an anti-inflammatory environment and dampen excessive immune responses.

In the context of skin, which is a primary application for this compound, HSP70 is expressed by key cells like keratinocytes and fibroblasts. oup.com Studies investigating experimental skin inflammation have identified HSP70 as a promising therapeutic target. In a mouse model of psoriasis-like skin inflammation, targeting HSP70 led to reduced disease severity, which was associated with a down-regulation of pro-inflammatory Th17 cells and an expansion of regulatory T cells (Tregs). nih.govresearchgate.net These findings suggest that by boosting HSP70 levels, this compound likely contributes to inhibiting inflammatory pathways within skin cells.

Table 1: Summary of Research Findings on the Anti-Inflammatory Role of HSP70 (Induced by this compound)
Research ModelKey FindingsPotential Implication for this compound
Experimental Autoimmunity Models (Arthritis, Colitis)Administration of HSPs can prevent or arrest inflammatory damage. nih.govSuggests a role in mitigating chronic inflammatory conditions in the skin.
In Vitro Innate Immune Cell ModelsExtracellular HSP70 can induce IL-10 production, a potent anti-inflammatory cytokine. nih.govIndicates a mechanism for actively resolving inflammation at the cellular level.
Mouse Model of Psoriasis-like Skin InflammationTargeting HSP70 decreased clinical severity and down-regulated pro-inflammatory Th17 cells. nih.govSupports the potential to inhibit specific inflammatory cascades relevant to skin disorders.
In Vitro T-cell CulturesHSP70 has a direct stimulating action on regulatory T cells (Tregs). nih.govresearchgate.netPoints to an ability to promote immune tolerance and control inflammation.

Interplay with Proteotoxic Stress-Induced Inflammatory Cascades at the Cellular Level

A core biological activity of this compound is its ability to enhance the cellular defense against proteotoxic stress by increasing levels of HSP70. creative-peptides.com Proteotoxic stress arises from the accumulation of misfolded, aggregated, or damaged proteins, which can overwhelm the cell's protein quality control systems. This accumulation can lead to cellular dysfunction and trigger inflammatory signaling pathways as a danger response.

The molecular chaperone system, with HSP70 as a central component, is a primary defense against proteotoxic stress. creative-peptides.com HSP70 functions by binding to misfolded proteins, facilitating their correct refolding or targeting them for degradation through systems like the proteasome and autophagy. anne-marievangeloven.com By efficiently managing and clearing these damaged proteins, the induction of HSP70 by this compound prevents the buildup of proteotoxic aggregates that would otherwise initiate an inflammatory cascade.

This intervention is crucial because prolonged proteotoxic stress can activate stress-sensitive signaling pathways, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is a master regulator of inflammation. By mitigating the root cause—the accumulation of damaged proteins—this compound helps to keep these inflammatory pathways dormant, thereby preventing the expression of pro-inflammatory genes and subsequent cellular damage. This mechanism represents a preventative anti-inflammatory strategy, acting upstream of the inflammatory cascade itself.

Table 2: Interplay of this compound, HSP70, and Proteotoxic Stress
Stressor/ComponentCellular EffectMediating Action of this compound (via HSP70)
Proteotoxic Stressors (e.g., UV radiation, oxidative stress)Induces protein misfolding and aggregation.Increases HSP70 levels to prepare the cell for stress.
Misfolded/Aggregated ProteinsCan trigger cellular damage and activate inflammatory signaling (e.g., NF-κB).HSP70 binds to misfolded proteins, aiding in their refolding or degradation. anne-marievangeloven.com
Inflammatory Signaling CascadesLeads to the production of pro-inflammatory cytokines and cellular damage.By clearing damaged proteins, the trigger for the inflammatory cascade is removed.
Cellular HomeostasisDisrupted by inflammation and protein aggregation.Maintains protein quality control (proteostasis) and prevents stress-induced inflammation. anne-marievangeloven.com

Influence on Extracellular Matrix Dynamics and Cellular Morphology in Research Models

Studies on Collagen Synthesis in Fibroblast Cultures

Direct preclinical studies specifically designed to measure the effect of this compound on the rate of collagen synthesis in dermal fibroblast cultures are not prominently featured in available scientific literature. The primary mechanism of this peptide is centered on enhancing cellular stress tolerance through the upregulation of HSP70, rather than acting as a direct signaling peptide for extracellular matrix (ECM) production.

However, an indirect or supportive role in maintaining collagen synthesis can be inferred from its primary function. Dermal fibroblasts are responsible for producing and organizing the collagenous framework of the skin. Their ability to perform these functions optimally is compromised under conditions of cellular stress (e.g., from UV radiation or oxidative damage). Such stressors can reduce fibroblast viability and decrease their metabolic activity, leading to impaired collagen production and contributing to the signs of skin aging.

Table 3: Hypothesized Indirect Effects of this compound on Collagen Synthesis
Cellular StateObserved Effect on Fibroblasts (without peptide)Hypothesized Indirect Influence of this compound
Normal/HomeostaticBaseline collagen synthesis.Unlikely to significantly stimulate synthesis above baseline.
Under Cellular Stress (e.g., UV exposure)Decreased cell viability and reduced collagen synthesis.Protects fibroblasts via HSP70 induction, helping to maintain normal rates of collagen synthesis.
Post-Stress RecoverySlow or impaired recovery of cellular function.May facilitate a more efficient recovery of fibroblast health, thereby restoring collagen production capacity.

Effects on Other Matrix Components and Cellular Organization in Experimental Systems

Similar to collagen, there is a lack of direct published evidence from experimental systems demonstrating that this compound actively stimulates the synthesis of other key ECM components, such as elastin (B1584352), fibronectin, or glycosaminoglycans (GAGs). Its role appears to be protective and stabilizing rather than directly generative.

The organization of the extracellular matrix and the maintenance of normal cellular morphology are energy-intensive processes that depend on a stable and healthy cellular microenvironment. Stressors can disrupt not only the synthesis of ECM proteins but also the function of enzymes responsible for matrix remodeling (e.g., matrix metalloproteinases, MMPs) and the intricate cell-matrix adhesions that dictate tissue structure.

The primary benefit of this compound in this context is its ability to confer stress tolerance. By upregulating HSP70, the peptide helps preserve the integrity of skin cells, including keratinocytes and fibroblasts. This cellular preservation ensures that the complex machinery responsible for producing and organizing the ECM remains functional, even when challenged by environmental or physiological stressors. A protected cell can better maintain its cytoskeletal structure, its adhesions to the matrix, and its capacity to secrete and assemble components like elastin and fibronectin into their correct functional architecture. This leads to the preservation of tissue integrity and normal cellular organization, preventing the degradation and disorganization of the ECM that is characteristic of stressed or aging skin.

Theoretical Frameworks and Future Research Trajectories for Acetyl Tetrapeptide 22

Emerging Paradigms in Peptide-Mediated Cellular Signaling and Regulation

Bioactive peptides are recognized as crucial signaling molecules in a multitude of biological processes. mdpi.com Traditionally, peptide signaling was understood through a classic ligand-receptor interaction model. However, emerging paradigms suggest more complex and nuanced roles. Peptides like Acetyl Tetrapeptide-22, which modulate intracellular machinery such as the molecular chaperone system, exemplify a shift towards understanding peptides as regulators of cellular homeostasis and resilience. creative-peptides.com

The mechanism of this compound centers on the upregulation of HSP70, a key player in the cellular defense system against proteotoxic stress. creative-peptides.com The heat shock response is a highly conserved pathway essential for organism survival, triggered by various environmental stressors. creative-peptides.com HSP70 is part of a complex, ATP-dependent cycle that involves co-chaperones and regulators like HSP40, Hip, and Bag-1 to facilitate protein folding, transport, and the degradation of misfolded proteins. creative-peptides.com By inducing HSP70, this compound engages with this fundamental protective pathway, highlighting a paradigm where synthetic peptides can be designed to specifically augment endogenous cellular defense mechanisms rather than merely acting on surface receptors.

This approach opens avenues for investigating peptides as "cellular resilience modulators." Future studies may focus on how these peptides influence the crosstalk between different stress response pathways, such as the heat shock response, oxidative stress response, and the unfolded protein response (UPR) in the endoplasmic reticulum. The concept of cell-penetrating peptides (CPPs) further expands these paradigms, offering strategies to deliver bioactive molecules to specific intracellular organelles, potentially restoring function at a subcellular level. acs.orgnih.govsci-hub.st

Unexplored Molecular Targets and Intercellular Communication Pathways for Advanced Study

While the primary known effect of this compound is the induction of HSP70, the full spectrum of its molecular interactions remains largely unexplored. creative-peptides.com The function of HSP70 is extensive, suggesting that its upregulation could have numerous downstream consequences and involve a wider range of molecular targets than currently documented.

Future research should aim to identify secondary and tertiary targets affected by this compound-mediated HSP70 induction. HSP70 is known to interact with a vast number of "client" proteins, and its increased expression could influence signaling pathways central to cell survival and apoptosis, such as those involving NF-κB and p38 MAPK. mdpi.com Furthermore, the role of molecular chaperones in delaying senescence and combating diseases caused by protein misfolding suggests that this compound could indirectly influence pathways related to aging and neurodegenerative proteinopathies. creative-peptides.com Advanced studies could investigate whether this peptide affects intercellular communication, for example, through the modulation of exosome content, as HSP70 has been found in extracellular vesicles.

Below is a table outlining potential areas for advanced study.

Potential Molecular Target/PathwayKnown Function of Target/PathwayRationale for Investigation with this compound
NF-κB Signaling Pathway Regulates inflammation, immunity, and cell survival.HSP70 is a known regulator of NF-κB activation; upregulation by the peptide could modulate inflammatory responses. mdpi.com
p38 MAPK Signaling Pathway Responds to stress stimuli to regulate apoptosis and inflammation.Cross-talk exists between heat shock pathways and MAPK pathways; peptide-induced HSP70 may alter stress-induced apoptosis. mdpi.com
Proteasome System Degrades unnecessary or damaged proteins.HSP70 directs misfolded proteins to the proteasome; increased HSP70 could enhance proteasomal clearance of toxic proteins. creative-peptides.com
Exosome Biogenesis and Content Intercellular communication via transfer of proteins, lipids, and RNA.HSP70 is packaged into exosomes; the peptide could alter the secretion of signaling molecules to neighboring cells.

Integration with Omics Technologies for Systems-Level Understanding of Bioactivity

To achieve a holistic understanding of this compound's bioactivity, future research must integrate multi-omics technologies. frontiersin.org These approaches—including genomics, transcriptomics, proteomics, and metabolomics—can provide a systems-level view of the cellular changes induced by the peptide, moving beyond the singular focus on HSP70. nih.gov

Transcriptomics (e.g., RNA-seq) can reveal the full landscape of gene expression changes following treatment, identifying not only the upregulation of HSP70 mRNA but also other stress-related genes, signaling molecules, or transcription factors. Proteomics , particularly mass spectrometry-based approaches, can quantify global changes in protein expression and post-translational modifications (PTMs). mdpi.comfrontiersin.org This could confirm the increase in HSP70 protein and identify other chaperones or client proteins whose levels or modification states are altered. creative-peptides.com A subset of proteomics, acetylomics , could be particularly relevant for studying the broader impact of protein acetylation on cellular processes. nih.govMetabolomics can provide a snapshot of the metabolic state of the cell, revealing how the increased energy demand from HSP70 production and activity impacts cellular resources and metabolic pathways. mdpi.com

Integrating these datasets can uncover previously unknown correlations and causal relationships, allowing researchers to construct comprehensive models of the peptide's mechanism of action. frontiersin.org

Omics TechnologyData GeneratedPotential Application for this compound Research
Transcriptomics mRNA expression levelsIdentify all genes whose expression is altered, uncovering secondary response pathways beyond HSP70 induction.
Proteomics Protein abundance and post-translational modificationsQuantify changes in the entire proteome to map the impact of HSP70 upregulation on its client proteins and related pathways. mdpi.com
Acetylomics Global protein acetylation patternsReveal changes in protein acetylation that may be associated with the peptide's activity or downstream signaling. nih.gov
Metabolomics Levels of small-molecule metabolitesAssess the metabolic reprogramming required to support an enhanced stress response, such as changes in ATP consumption and glucose metabolism.

Computational Modeling and In Silico Approaches in Rational Peptide Design Research

Computational modeling and in silico methods are indispensable tools for accelerating peptide research and enabling rational design. nih.gov These approaches can be applied to this compound to optimize its properties and to design novel peptides with enhanced or targeted activities.

Molecular Dynamics (MD) simulations can be used to model the interaction of this compound with potential biological targets. researchgate.net For instance, simulations could explore how the peptide might influence the conformational state of transcription factors that regulate HSP70 expression or how it interacts with components of the cellular membrane to facilitate uptake.

Structure-based design and sequence-based design are two major in silico approaches. nih.gov Tools like AlphaFold can predict peptide structures with high accuracy, which can then be used in molecular docking studies to screen for interactions with various protein targets. mdpi.com This could help identify the direct binding partners of this compound. Furthermore, algorithms can be used to generate libraries of peptide variants in silico. researchgate.net These virtual libraries can be screened for properties like improved stability, binding affinity, or cell permeability before undertaking expensive and time-consuming chemical synthesis and experimental validation. nih.govnih.gov Such approaches could lead to the development of next-generation peptides that are more potent inducers of the heat shock response or are targeted to specific cell types or subcellular compartments.

Identification of Novel Biological Roles and Hypothesis Generation for this compound

Building on the known mechanism and the potential insights from omics and computational studies, future research can focus on identifying novel biological roles for this compound and generating new, testable hypotheses. The peptide's ability to enhance the cellular machinery for protein quality control provides a strong basis for exploring its utility in contexts beyond general skin resilience. creative-peptides.commyrevea.com

One major area for hypothesis generation is in the field of protein misfolding diseases. Since HSP70 plays a critical role in preventing protein aggregation, it can be hypothesized that this compound could mitigate the cellular pathology associated with conditions characterized by toxic protein aggregates. creative-peptides.com Another avenue relates to cellular aging, where a decline in proteostasis is a key hallmark. A hypothesis could be that the peptide can delay the onset of cellular senescence by boosting the cell's capacity to handle damaged proteins. creative-peptides.com

The following table outlines several hypotheses for future investigation.

HypothesisRationale Based on HSP70 MechanismPotential Experimental Approach
This compound can mitigate the cytotoxicity of protein aggregates in models of neurodegenerative disease.HSP70 is a molecular chaperone that prevents protein misfolding and aggregation, which are central to neurodegenerative pathologies. creative-peptides.comTreat neuronal cell cultures expressing disease-associated proteins (e.g., amyloid-beta, tau) with the peptide and measure aggregate levels and cell viability.
This compound can delay the onset of replicative senescence in primary human cells.Cellular senescence is linked to an accumulation of damaged proteins; enhancing the HSP70-mediated protein quality control system could improve cellular healthspan. creative-peptides.comCulture primary fibroblasts with and without the peptide over multiple passages and assess markers of senescence (e.g., SA-β-gal staining, p16/p21 expression).
This compound modulates the cellular response to specific genotoxic stressors.The heat shock response is part of a broader network of cellular defense mechanisms; enhancing one component may influence others, like DNA repair. creative-peptides.comExpose cells to a genotoxic agent (e.g., UV radiation) in the presence or absence of the peptide and measure DNA damage and repair kinetics.

Q & A

Q. How should researchers design studies to explore synergistic effects of this compound with other bioactive peptides?

  • Methodological Answer: Fractional factorial designs or response surface methodology (RSM) optimize peptide combinations. Synergy scores (e.g., Chou-Talalay method) quantify interactions. Mechanistic studies (e.g., co-immunoprecipitation) identify shared or distinct signaling nodes .

Key Considerations for Data Interpretation

  • Contradictory Findings : Variability in cell lines, peptide stability, or assay sensitivity (e.g., ELISA vs. flow cytometry for HSP70) may explain discrepancies. Meta-analyses of published datasets and pre-registered replication studies are advised .
  • Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for in vivo studies and FAIR principles for data sharing. Detailed protocols (e.g., peptide storage, cell passage numbers) must be disclosed in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.